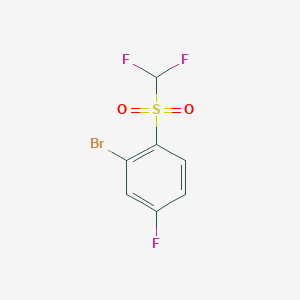
2-Bromo-4-fluorophenyl difluoromethyl sulphone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorophenyl difluoromethyl sulphone typically involves the use of fluorinated reagents and sulfonylation reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using difluoromethylating agents and bromofluorobenzene derivatives. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-fluorophenyl difluoromethyl sulphone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulphone group can be reduced to a sulfide or oxidized to a sulfoxide under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with new carbon–carbon bonds .
Aplicaciones Científicas De Investigación
2-Bromo-4-fluorophenyl difluoromethyl sulphone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-fluorophenyl difluoromethyl sulphone involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of bromine, fluorine, and sulphone groups, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-fluorophenyl methyl sulphone
- 2-Bromo-4-(difluoromethyl)pyridine
- Difluoromethyl 2-pyridyl sulfone
Uniqueness
2-Bromo-4-fluorophenyl difluoromethyl sulphone is unique due to its combination of bromine, fluorine, and sulphone groups, which confer distinct reactivity and selectivity. This makes it particularly valuable for applications requiring precise chemical modifications and advanced synthesis .
Propiedades
Fórmula molecular |
C7H4BrF3O2S |
|---|---|
Peso molecular |
289.07 g/mol |
Nombre IUPAC |
2-bromo-1-(difluoromethylsulfonyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-5-3-4(9)1-2-6(5)14(12,13)7(10)11/h1-3,7H |
Clave InChI |
SNXNTGCSSKMLGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


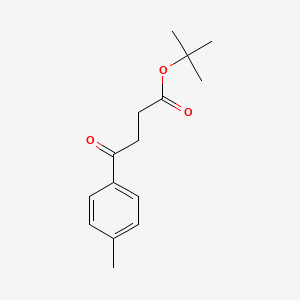
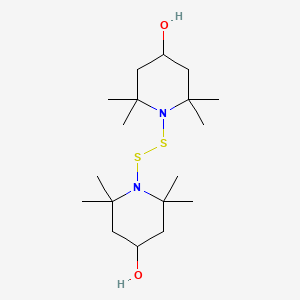
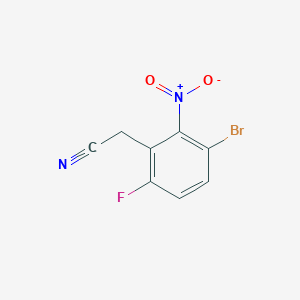
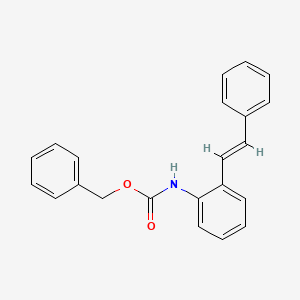
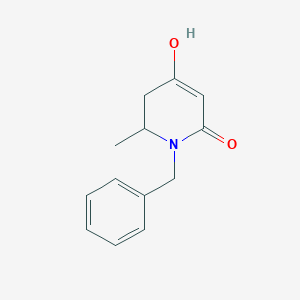

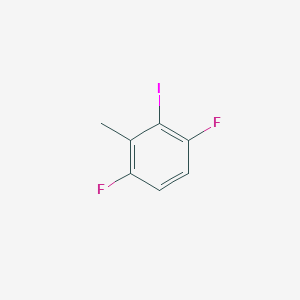
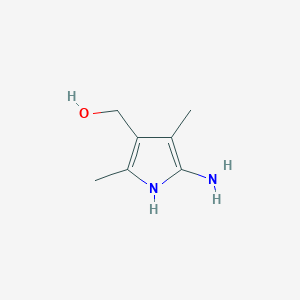

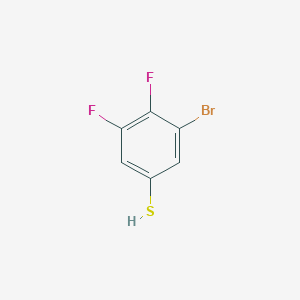
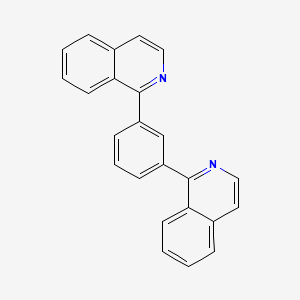
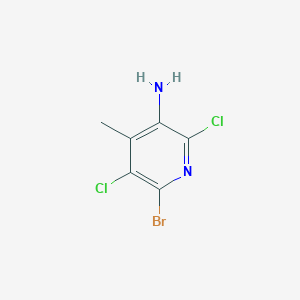
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)

